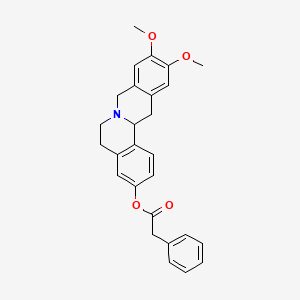
Cytidine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-3’-fluoro- is a synthetic nucleoside analogue. It is structurally similar to natural cytidine but has modifications at the 2’ and 3’ positions, which include the removal of hydroxyl groups and the addition of a fluorine atom. These modifications confer unique properties to the compound, making it a valuable tool in antiviral research and therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-3’-fluoro- typically involves multiple steps, starting from a suitable sugar precursor. The key steps include:
Glycosylation: The sugar precursor is glycosylated with a protected cytosine base.
Deprotection: Protective groups are removed to yield the intermediate nucleoside.
Fluorination: The intermediate is then fluorinated at the 3’ position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Dehydration: The final step involves the removal of hydroxyl groups at the 2’ and 3’ positions to form the didehydro-dideoxy structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-3’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: It can undergo hydrolysis to yield the corresponding cytosine base and sugar moiety.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is commonly used for fluorination.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) is often used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated cytidine derivatives, which can be further modified for specific applications.
Aplicaciones Científicas De Investigación
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-3’-fluoro- has several scientific research applications:
Antiviral Research: It is used as an antiviral agent, particularly against HIV and hepatitis B virus (HBV).
Cancer Research: The compound is also investigated for its potential use in cancer therapy, where it can inhibit the proliferation of cancer cells by interfering with DNA synthesis.
Biochemical Studies: It serves as a valuable tool in studying the mechanisms of nucleoside analogues and their interactions with enzymes such as reverse transcriptase.
Mecanismo De Acción
The mechanism of action of Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-3’-fluoro- involves its incorporation into the growing DNA chain during viral replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition of DNA synthesis effectively halts viral replication . The compound targets viral reverse transcriptase and other key enzymes involved in DNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxycytidine (ddC): Lacks the fluorine atom but has similar antiviral properties.
2’,3’-Didehydro-2’,3’-dideoxycytidine (D4C): Similar structure but without the fluorine substitution.
5-Fluorocytidine: Contains a fluorine atom at the 5-position instead of the 3’-position.
Uniqueness
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-3’-fluoro- is unique due to the presence of the fluorine atom at the 3’ position, which enhances its stability and antiviral potency. This modification allows for more efficient incorporation into viral DNA and better resistance to enzymatic degradation .
Propiedades
Número CAS |
125362-05-2 |
|---|---|
Fórmula molecular |
C9H10FN3O3 |
Peso molecular |
227.19 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H10FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-3,6,8,14H,4H2,(H2,11,12,15)/t6-,8-/m1/s1 |
Clave InChI |
MEVXHGRLPDLNHY-HTRCEHHLSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2C=C([C@H](O2)CO)F |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C=C(C(O2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-azabicyclo[3.2.0]hept-2-en-4-one](/img/structure/B12791433.png)
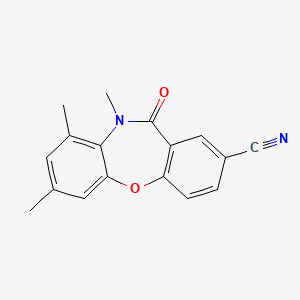

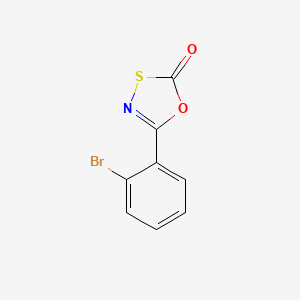

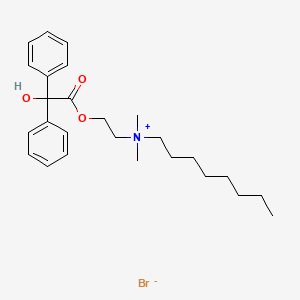


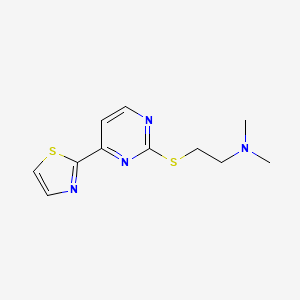
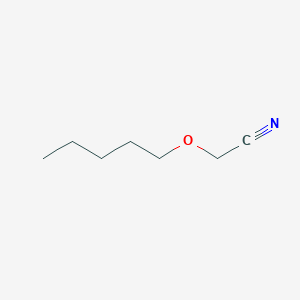
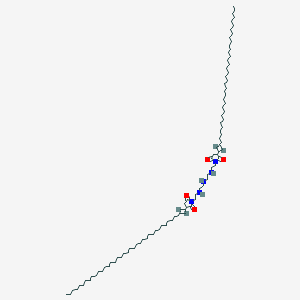
![1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone](/img/structure/B12791489.png)

